N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene core substituted with a nitro group at position 5 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 2-chloro-5-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N2O3S/c17-11-3-1-9(16(18,19)20)7-12(11)21-15(23)14-6-8-5-10(22(24)25)2-4-13(8)26-14/h1-7H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFUWBUUXJQYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of Nitro Group: The nitro group is introduced via nitration of the benzothiophene core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of Trifluoromethyl Group: The trifluoromethyl group is introduced through a halogen exchange reaction using a chlorinated precursor and a trifluoromethylating agent.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Key Properties
- Molecular Formula : C15H10ClF3N2O3S
- Molecular Weight : 392.76 g/mol
- Structure : Contains a benzothiophene core with nitro and chloro substituents.
Chemistry
In the field of chemistry, N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Modifications to the anilino or triazole groups can be achieved through reduction reactions.
- Substitution Reactions : The chloro and trifluoromethyl groups are amenable to substitution with other functional groups.
Biology
The compound is under investigation for its biological activities, particularly in antimicrobial and anticancer research. Preliminary studies suggest that it may interact with specific molecular targets, modulating enzyme activity and influencing biological pathways.
Case Study: Anticancer Activity
A study published in Nature highlighted the potential of similar compounds in inhibiting cancer cell proliferation. The findings indicated that derivatives of benzothiophene exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound could have comparable effects .
Medicine
Ongoing research is exploring the therapeutic potential of this compound for treating various diseases. Its unique structure may contribute to novel drug formulations targeting specific health conditions.
Table 1: Potential Therapeutic Applications
| Application Area | Potential Use | References |
|---|---|---|
| Antimicrobial | Inhibiting bacterial growth | |
| Anticancer | Targeting cancer cells | |
| Antiparasitic | Treating protozoan infections |
Industry
In industrial applications, this compound is being evaluated for its utility in developing new materials and chemical processes. Its properties make it suitable for use in high-performance coatings and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
- Molecular Formula: C₁₈H₁₂ClF₃NO₂
- Key Features : Replaces the benzothiophene core with a naphthalene ring and introduces a hydroxyl group instead of nitro.
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂
- Key Features : Utilizes a thiophene ring instead of benzothiophene and incorporates a thiazol-2-yl group.
- Synthesis : Formed via HATU-mediated coupling in dichloromethane, yielding 42% purity .
- Comparison : The thiazole moiety may enhance metabolic stability but reduce membrane permeability compared to the benzothiophene system .
Agrochemical Derivatives
2-Chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-N-cyclopropylbenzamide
- Molecular Formula: C₂₁H₁₄Cl₂F₅NO₃
- Key Features : Contains a difluoro-hydroxy-oxopropyl chain, optimizing it for plant systemic absorption.
- Application : Used in modern crop protection due to its stability in soil and high herbicidal activity .
- Comparison : The extended alkyl chain and cyclopropyl group improve environmental persistence, a feature absent in the target compound, which may prioritize pharmaceutical biodegradability .
Pharmacologically Active Carboxamides
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinazolin-4-yloxyacetamide
- Molecular Formula : C₁₇H₁₁ClF₃N₃O₂
- Key Features : Quinazoline ring replaces benzothiophene, with an acetamide linker.
- Activity : Likely targets kinase enzymes due to quinazoline’s role in ATP-binding inhibition .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
¹ Assumed based on benzothiophene core (C₉H₅NS) + substituents.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Chemical Formula : C13H9ClF3N2O3S
- Molecular Weight : 328.74 g/mol
- CAS Number : Not specified
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory properties. Studies have reported that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. The inhibition of nuclear factor kappa B (NF-kB) signaling has been identified as a key pathway through which these effects are mediated.
Case Studies
-
Breast Cancer Cell Line Study
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
-
Inflammation Model Study
- Objective : To assess anti-inflammatory effects in a carrageenan-induced paw edema model.
- Findings : The compound significantly reduced paw swelling compared to control groups, suggesting effective anti-inflammatory action.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling a substituted benzothiophene-2-carboxylic acid derivative with an aniline moiety. Key steps include:
- Nitro-group introduction : Nitration of the benzothiophene core at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Amide bond formation : Activate the carboxylic acid via chlorination (e.g., SOCl₂) or using coupling agents like EDCI/HOBt, followed by reaction with 2-chloro-5-(trifluoromethyl)aniline.
- Yield optimization : Use anhydrous conditions, inert atmosphere (N₂/Ar), and stoichiometric excess of the aniline derivative (1.2–1.5 equivalents). Monitor reaction progress via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Spectroscopic characterization :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoromethyl singlet at ~110–120 ppm in ¹³C NMR).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm mass error.
- Elemental analysis : Match calculated and observed C, H, N, S, and Cl percentages within ±0.3% .
Q. What in vitro assays are suitable for initial evaluation of its bioactivity?
- Methodological Answer :
- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin.
- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48–72 hours exposure.
- Enzyme inhibition : For thymidylate synthase (putative target), use spectrophotometric assays monitoring dUMP→dTMP conversion with/without inhibitor .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's potency against thymidylate synthase?
- Methodological Answer :
- Scaffold modifications : Synthesize analogs with variations in:
- Nitro-group position : Test 4-nitro vs. 6-nitro isomers.
- Trifluoromethyl substitution : Replace with CF₂H or CH₂CF₃ to assess hydrophobic/hydrophilic balance.
- Docking studies : Use software like AutoDock Vina to model interactions with thymidylate synthase (PDB: 1HVY). Focus on residues (e.g., Arg21, Asn226) critical for substrate binding.
- In vitro validation : Compare IC₅₀ values of analogs in enzyme inhibition assays .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Solubility assessment : Measure kinetic solubility in PBS/DMSO. Poor solubility may mask true potency; consider formulation with cyclodextrins or liposomal encapsulation.
- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation pathways (e.g., nitro-group reduction).
- Off-target profiling : Use kinase/GPCR panels to rule out nonspecific interactions.
- Crystallography : If feasible, solve co-crystal structures to validate binding modes .
Q. How can X-ray crystallography challenges (e.g., poor crystal growth) be addressed for this compound?
- Methodological Answer :
- Crystallization screens : Use sparse-matrix screens (e.g., Hampton Index) with varied precipitant (PEG, salts) and pH (4.0–9.0).
- Derivatization : Introduce heavy atoms (e.g., Se via selenomethionine) for phasing.
- Cryoprotection : Soak crystals in mother liquor with 20–25% glycerol before flash-cooling.
- Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution datasets. Refine with SHELXL (anisotropic displacement parameters for Cl/CF₃ groups) .
Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- LC-MS/MS : Use high-resolution mass spectrometry to identify degradation products (e.g., nitro-group reduction to amine or hydrolysis of the amide bond).
- Stability-indicating methods : Validate HPLC methods to separate degradants (resolution >2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
